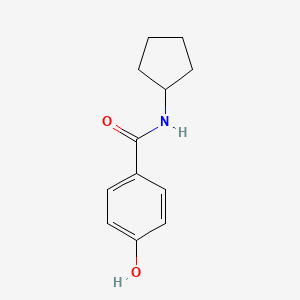

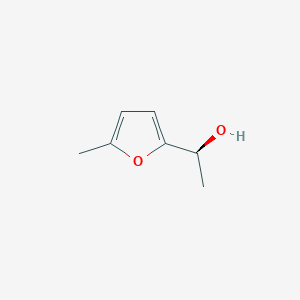

![molecular formula C9H16N4O B6142990 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane CAS No. 1042777-85-4](/img/structure/B6142990.png)

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

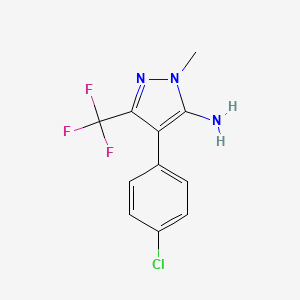

“1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The oxadiazole ring is attached to the diazepane ring via a methylene bridge .

Molecular Structure Analysis

The molecular structure of “1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane” includes a 1,2,4-oxadiazole ring and a 1,4-diazepane ring. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The diazepane ring is a seven-membered ring with two nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane exhibits potential as a scaffold for drug development. Researchers explore its biological activities, such as antiviral, antibacterial, anti-inflammatory, and anticancer properties. By modifying its structure, scientists can design novel compounds with improved pharmacological profiles .

Scintillating Materials

1,2,4-Oxadiazoles, including our compound of interest, play a role in scintillation applications. These materials emit light when exposed to ionizing radiation, making them valuable for radiation detectors, medical imaging, and high-energy physics experiments. Researchers investigate their luminescent properties and optimize their performance .

Dyestuff Industry

The incorporation of 1,2,4-oxadiazole derivatives into dyes and pigments enhances color stability, solubility, and lightfastness. These compounds contribute to the vibrant hues of textiles, paints, and inks. Their unique chemical structure allows for diverse chromophores, expanding the color palette available to the dyestuff industry .

Materials Science and Polymer Chemistry

Researchers explore the use of 1,2,4-oxadiazoles as building blocks in polymer synthesis. These compounds can improve the mechanical properties, thermal stability, and processability of polymers. By incorporating them into polymer chains, scientists create materials suitable for applications in coatings, adhesives, and engineering plastics .

Organic Electronics and Optoelectronics

1,2,4-Oxadiazoles exhibit interesting electronic properties, including electron-transport capabilities and fluorescence. Researchers investigate their potential as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their π-conjugated systems contribute to efficient charge transport and light emission .

Agrochemicals and Pest Control

The 1,2,4-oxadiazole scaffold serves as a starting point for designing agrochemicals, including herbicides, fungicides, and insecticides. Researchers explore the bioactivity of derivatives and their impact on pests, weeds, and plant diseases. By optimizing their chemical properties, scientists aim to develop environmentally friendly crop protection agents .

properties

IUPAC Name |

3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-8-11-9(12-14-8)7-13-5-2-3-10-4-6-13/h10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDBSZQMBCCSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

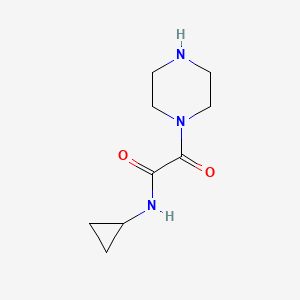

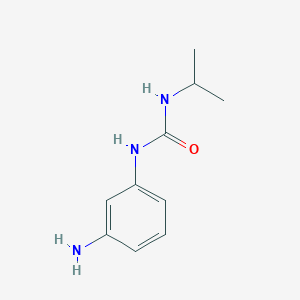

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)

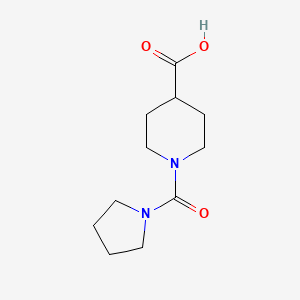

![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)

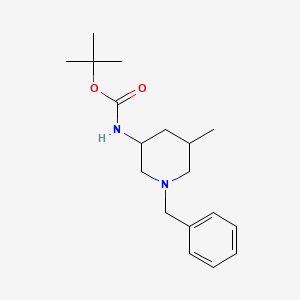

![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)

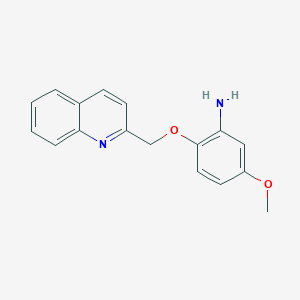

![1-[(1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6142995.png)

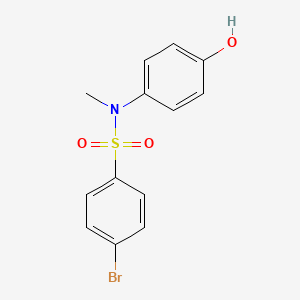

![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)